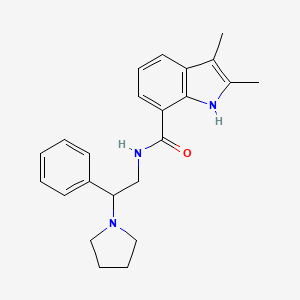
1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide, also known as CX-717, is a nootropic drug that has gained significant attention in the scientific community due to its potential cognitive-enhancing effects. It belongs to the class of pyrrolidinone derivatives and is structurally similar to piracetam, another popular nootropic drug.
Mechanism of Action
The exact mechanism of action of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to enhance cholinergic neurotransmission by increasing the release of acetylcholine and modulating the activity of nicotinic acetylcholine receptors. 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide also interacts with glutamate receptors, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been shown to increase the release of acetylcholine in the prefrontal cortex and hippocampus, two brain regions that are important for cognitive function. It also increases the activity of nicotinic acetylcholine receptors in these regions, which may contribute to its cognitive-enhancing effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its ability to enhance cognitive function, which can be useful in studying the neural mechanisms underlying learning and memory. However, one limitation is that 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide may have different effects in different animal models and human populations, which can make it difficult to generalize findings.
Future Directions
1. Investigating the long-term effects of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide on cognitive function and brain structure.
2. Studying the potential use of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
3. Exploring the use of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide as a cognitive enhancer in healthy individuals and in specific populations such as the elderly and individuals with attention deficit hyperactivity disorder (ADHD).
4. Investigating the potential use of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide in combination with other nootropic drugs to enhance cognitive function.
5. Studying the effects of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide on other neurotransmitter systems such as dopamine and serotonin.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide involves the reaction of 3-chlorobenzoyl chloride with N,N-dimethylpyrrolidine followed by the addition of sodium hydroxide to form the final product. The yield of 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide can be improved by using different solvents and reaction conditions.
Scientific Research Applications
1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve working memory, attention, and learning in animal models and human clinical trials. 1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
1-(3-chlorophenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-15(2)13(18)9-6-12(17)16(8-9)11-5-3-4-10(14)7-11/h3-5,7,9H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYRFICEBNWPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

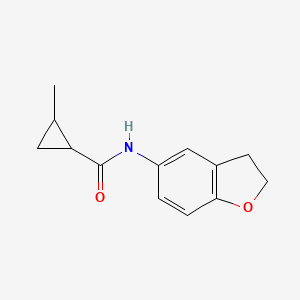
![2-[(2,3-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495036.png)
![[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B7495044.png)
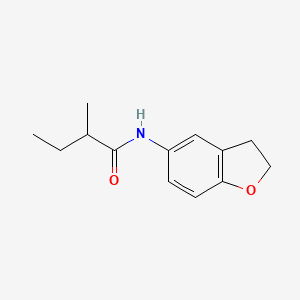
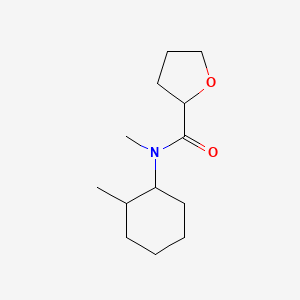
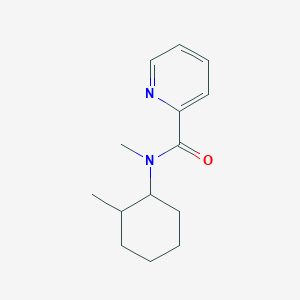
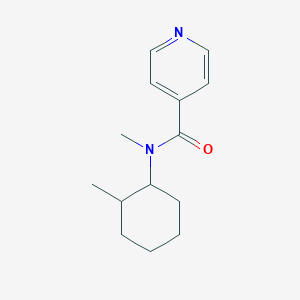
![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)


![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7495102.png)
![N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7495118.png)
![[4-(4-Phenoxybenzoyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7495133.png)
